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Compound of Interest

Compound Name: Daturabietatriene

Cat. No.: B12441161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Daturabietatriene, a tricyclic diterpene first isolated from the stem bark of Datura

metel Linn.[1][2] The structural determination of this compound, identified as 15,18-

dihydroxyabietatriene, was accomplished through meticulous spectral analysis, including mass

spectrometry and nuclear magnetic resonance spectroscopy, alongside chemical reactions.[1]

[2] This document serves as a core resource, presenting the available quantitative data in a

structured format, outlining the experimental approaches, and visualizing the logical workflow

of the structure elucidation process.

Spectroscopic Data Analysis
The structural framework of Daturabietatriene was primarily deciphered using a combination

of spectroscopic techniques. The data presented below is derived from the original

characterization of the compound.[2]

Mass Spectrometry (MS)
Mass spectral analysis was instrumental in determining the molecular weight and elemental

composition of Daturabietatriene, as well as providing key insights into its structural

fragments.
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Parameter Value Inference

Molecular Ion Peak (M+) m/z 302
Corresponds to the molecular

weight of the compound.

Molecular Formula C₂₀H₃₀O₂
Indicates six degrees of

unsaturation.[2]

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Daturabietatriene.

The fragmentation pattern provided crucial information about the different structural motifs

within the molecule.

Fragment Ion (m/z) Proposed Origin Structural Implication

202, 100 C₁,₁₀-C₄,₅ fission

Suggests a specific cleavage

pattern of the diterpene

skeleton.[2]

85 100 - Me
Loss of a methyl group from

the m/z 100 fragment.[2]

69 100 - CH₂OH
Loss of a hydroxymethyl group

from the m/z 100 fragment.[2]

143 202 - (CH₃)₂COH (59)

Loss of a hydroxyisopropyl

group from the m/z 202

fragment.[2]

71 C₃,₄-C₅,₁₀-C₅,₆ fission
Indicates a specific ring

cleavage.[2]

140, 162, 154, 148, 168, 134 Cleavage of Ring B
Suggests the saturated nature

of Ring B.[2]

184, 103, 144, 89, 130, 75,

114, 203, 113

Elimination of mass unit 59

and water

Further supports the presence

of hydroxyl and isopropyl

groups.[2]

Table 2: Key Mass Spectrometry Fragmentation Data for Daturabietatriene.
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Infrared (IR) Spectroscopy
Infrared spectroscopy confirmed the presence of key functional groups.

Absorption Band (cm⁻¹) Functional Group

1640, 1460, 898 Aromatic Ring

Not specified, but present Hydroxyl Group (-OH)

Table 3: Infrared (IR) Spectroscopy Data for Daturabietatriene.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provided detailed information about the chemical environment of the hydrogen

atoms in Daturabietatriene.

Chemical Shift (δ, ppm)
Multiplicity & Coupling

Constant (J, Hz)
Assignment

7.13 d, J = 3.0 H-14

7.00 d, J = 9.0 H-11

6.93 m H-12

3.53 (not specified) Hydroxylmethyl signal

3.40 (not specified) Hydroxylmethyl signal

1.23 s Me-19, Me-20

1.20 s Me-16, Me-17

Table 4: ¹H NMR Spectroscopic Data for Daturabietatriene.[2]

Experimental Protocols
While the original publication provides a summary of the structure elucidation, a detailed, step-

by-step experimental protocol for the isolation of Daturabietatriene is not fully described.[2]
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However, a general methodology for the isolation of diterpenes from plant material can be

outlined as follows.

General Isolation and Purification of Diterpenes from
Datura Species

Plant Material Collection and Preparation: The stem bark of Datura metel is collected, air-

dried, and pulverized into a coarse powder.

Extraction: The powdered plant material is subjected to solvent extraction, typically using a

non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as

methanol or ethanol to extract a broader range of secondary metabolites, including

diterpenes.

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with

solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to

separate compounds based on their polarity.

Chromatographic Separation: The fraction containing the diterpenes is further purified using

column chromatography over silica gel. The column is eluted with a gradient of solvents,

starting with a non-polar solvent and gradually increasing the polarity.

Final Purification: Fractions containing the compound of interest are pooled and subjected to

further purification, often by preparative thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis
Mass Spectrometry: The purified compound is analyzed by mass spectrometry to determine

its molecular weight and fragmentation pattern.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

using a suitable deuterated solvent.

IR Spectroscopy: The IR spectrum is obtained to identify the functional groups present in the

molecule.
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Logical Workflow for Structure Elucidation
The following diagram illustrates the logical progression of experiments and data analysis that

led to the structural determination of Daturabietatriene.

Isolation from Datura metel

Mass Spectrometry (MS)

Purified Compound

Infrared (IR) Spectroscopy ¹H NMR Spectroscopy

Molecular Formula & Weight
(C₂₀H₃₀O₂, m/z 302) Fragmentation Pattern Analysis Functional Group ID

(Aromatic, -OH) Proton Environment Analysis

Proposed Structure:
15,18-dihydroxyabietatriene

Data Integration Data Integration Data Integration Data Integration

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of Daturabietatriene.

Conclusion
The structure of Daturabietatriene was successfully elucidated as 15,18-dihydroxyabietatriene

through the combined application of mass spectrometry, IR spectroscopy, and ¹H NMR

spectroscopy.[2] The presented data provides a foundational understanding of the chemical

characteristics of this natural product. Further research, including the acquisition of ¹³C NMR

data and the development of a detailed isolation protocol, would provide a more complete

profile of this compound. The information compiled in this guide is intended to support

researchers and drug development professionals in their efforts to explore the potential

applications of Daturabietatriene and other related abietane diterpenes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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